molecular formula C11H23NSi2 B3054125 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- CAS No. 5833-54-5

1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)-

Cat. No.: B3054125
CAS No.: 5833-54-5
M. Wt: 225.48 g/mol
InChI Key: RPAYSOMXEGZEPR-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This compound is characterized by the presence of two trimethylsilyl groups attached to the 2 and 5 positions of the pyrrole ring, and a methyl group attached to the nitrogen atom. The trimethylsilyl groups enhance the compound’s stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- can be synthesized through the silylation of 1-methylpyrrole. The reaction typically involves the use of trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-dione derivatives, while reduction can produce dihydropyrrole derivatives .

Scientific Research Applications

1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is employed in the study of biological processes involving pyrrole derivatives.

    Medicine: Research into potential therapeutic applications of pyrrole derivatives includes their use as anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)- is unique due to the presence of both trimethylsilyl groups and a methyl group on the nitrogen atom. This combination enhances its stability, solubility, and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

trimethyl-(1-methyl-5-trimethylsilylpyrrol-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NSi2/c1-12-10(13(2,3)4)8-9-11(12)14(5,6)7/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAYSOMXEGZEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1[Si](C)(C)C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472880
Record name 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5833-54-5
Record name 1H-Pyrrole, 1-methyl-2,5-bis(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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